Cetilistat

Vue d'ensemble

Description

Le Cetilistat est un médicament conçu pour traiter l'obésité. Il fonctionne en inhibant la lipase pancréatique, une enzyme responsable de la dégradation des triglycérides dans l'intestin. En bloquant cette enzyme, le this compound empêche l'hydrolyse des triglycérides en acides gras libres absorbables, ce qui conduit à leur excrétion non digérée .

Applications De Recherche Scientifique

Cetilistat has several scientific research applications:

Chemistry: Used as a model compound for studying lipase inhibition and enzyme kinetics.

Biology: Investigated for its effects on lipid metabolism and gastrointestinal processes.

Industry: Utilized in the development of anti-obesity medications and related pharmaceutical research.

Mécanisme D'action

Target of Action

Cetilistat primarily targets pancreatic lipase , an enzyme that plays a crucial role in the digestion of dietary fats .

Mode of Action

This compound acts as a gastrointestinal lipase inhibitor . It binds to pancreatic lipase in the gut, thereby blocking the enzyme’s ability to break down triglycerides into absorbable free fatty acids .

Biochemical Pathways

By inhibiting pancreatic lipase, this compound prevents the hydrolysis of dietary triglycerides into absorbable free fatty acids . This action disrupts the normal biochemical pathway of fat digestion and absorption, leading to a reduction in caloric intake from dietary fats .

Pharmacokinetics

The pharmacokinetics of this compound are characterized by its minimal absorption into the body . It primarily remains in the gastrointestinal tract, where it exerts its effects .

Result of Action

The inhibition of fat digestion and absorption by this compound leads to a reduction in energy intake, which in turn results in weight loss . This mechanism of action makes this compound an effective treatment for obesity .

Action Environment

The action of this compound is influenced by the presence of dietary fats, as the drug needs to bind to pancreatic lipase in the gut to exert its effects . It is also worth noting that the absorption of fat-soluble vitamins and other fat-soluble nutrients may be inhibited due to the drug’s mechanism of action . Therefore, the use of vitamin supplements may be necessary to avoid deficiencies .

Analyse Biochimique

Biochemical Properties

Cetilistat plays a crucial role in biochemical reactions by inhibiting pancreatic lipase, an enzyme responsible for the hydrolysis of dietary triglycerides into absorbable free fatty acids and monoglycerides . By blocking this enzyme, this compound prevents the digestion and absorption of fats, leading to their excretion undigested. This interaction is specific to the gastrointestinal tract, with no significant systemic absorption of the drug .

Cellular Effects

This compound’s primary cellular effect is the inhibition of fat absorption in the intestinal cells. This leads to a reduction in the overall caloric intake and subsequent weight loss . The drug does not directly influence cell signaling pathways, gene expression, or cellular metabolism beyond its role in fat digestion. The reduction in fat absorption can indirectly affect lipid metabolism and energy homeostasis in the body .

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding to the active site of pancreatic lipase, thereby inhibiting its activity . This inhibition prevents the enzyme from hydrolyzing dietary triglycerides into free fatty acids and monoglycerides, which are necessary for fat absorption. As a result, the undigested triglycerides are excreted from the body, leading to reduced caloric intake and weight loss .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to be consistent over time. The drug remains stable in the gastrointestinal tract and continues to inhibit pancreatic lipase effectively . Long-term studies have shown that this compound maintains its efficacy in reducing fat absorption without significant degradation or loss of activity . Prolonged use may require monitoring for potential nutrient deficiencies due to reduced fat absorption .

Dosage Effects in Animal Models

Studies in animal models have demonstrated that the effects of this compound vary with different dosages. At lower doses, the drug effectively reduces fat absorption and body weight gain without significant adverse effects . At higher doses, there may be an increased risk of gastrointestinal side effects such as steatorrhea, bloating, and fecal incontinence . These findings highlight the importance of optimizing the dosage to balance efficacy and tolerability .

Metabolic Pathways

This compound is primarily involved in the metabolic pathway of fat digestion and absorption. By inhibiting pancreatic lipase, the drug disrupts the normal breakdown of dietary triglycerides into free fatty acids and monoglycerides . This inhibition leads to a decrease in the overall absorption of dietary fats and a subsequent reduction in caloric intake . The drug does not undergo significant systemic metabolism, as it remains localized in the gastrointestinal tract .

Transport and Distribution

This compound is transported and distributed within the gastrointestinal tract, where it exerts its inhibitory effects on pancreatic lipase . The drug does not significantly enter the systemic circulation, which minimizes the risk of systemic side effects . Its localization in the gastrointestinal tract ensures that its action is confined to the site of fat digestion and absorption .

Subcellular Localization

The subcellular localization of this compound is primarily within the lumen of the gastrointestinal tract, where it interacts with pancreatic lipase . The drug does not enter cells or organelles, as its action is limited to the extracellular environment of the digestive system . This localization is crucial for its function as a lipase inhibitor, ensuring that it effectively blocks fat digestion without affecting other cellular processes .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : La synthèse du cetilistat implique plusieurs étapes clés :

Réaction du 2-amino-5-halobenzoate de méthyle avec le triphosgène : pour obtenir le 2-méthoxycarbonyl-4-halophénylisocyanate.

Addition d'hexadécanol : pour générer le 2-(hexadécaalcoxycarbonylamino)-5-halobenzoate de méthyle.

Réaction avec le dihydroxide de méthyle bore et un alcalin : en présence d'un catalyseur au palladium pour obtenir le 2-(hexadécaalcoxycarbonylamino)-5-méthylbenzoate de méthyle.

Réaction d'estérolyse : pour produire l'acide 2-(hexadécaalcoxycarbonyl)-5-méthylbenzoïque.

Cyclisation dans la pyridine : sous l'action d'un agent déshydratant, suivie d'une purification et d'une cristallisation pour obtenir le this compound.

Méthodes de production industrielle : La production industrielle du this compound implique généralement la mise en œuvre à grande échelle des voies de synthèse ci-dessus, avec une optimisation pour le rendement, la pureté et la rentabilité. La chromatographie liquide haute performance (HPLC) est souvent utilisée pour le contrôle qualité afin de garantir la pureté du produit final .

Analyse Des Réactions Chimiques

Le Cetilistat subit diverses réactions chimiques, notamment :

Oxydation et réduction : Ces réactions sont moins courantes pour le this compound en raison de sa structure stable de benzoxazinone.

Réactions de substitution : Le this compound peut subir des réactions de substitution, en particulier impliquant les intermédiaires halogénés au cours de sa synthèse.

Réactifs et conditions courants :

Agents oxydants : Non utilisés en général en raison de la stabilité du this compound.

Agents réducteurs : Rarement utilisés.

Réactifs de substitution : Composés halogénés et catalyseurs au palladium.

Conditions d'hydrolyse : Solutions aqueuses acides ou basiques.

Principaux produits :

Produits d'hydrolyse : Acides carboxyliques dérivés des groupes esters.

Produits de substitution : Diverses benzoxazinones substituées en fonction des réactifs utilisés.

4. Applications de la recherche scientifique

Le this compound a plusieurs applications de recherche scientifique :

Chimie : Utilisé comme composé modèle pour étudier l'inhibition de la lipase et la cinétique enzymatique.

Biologie : Investigations sur ses effets sur le métabolisme lipidique et les processus gastro-intestinaux.

Industrie : Utilisé dans le développement de médicaments anti-obésité et de recherches pharmaceutiques associées.

5. Mécanisme d'action

Le this compound agit comme un inhibiteur de la lipase gastro-intestinale. En bloquant l'activité de la lipase pancréatique, il empêche la dégradation et l'absorption subséquente des graisses alimentaires. Cela entraîne une réduction de l'apport calorique et une perte de poids. Contrairement à de nombreux autres agents anti-obésité, le this compound n'agit pas sur le système nerveux central pour supprimer l'appétit, mais fonctionne en périphérie dans le tractus gastro-intestinal .

Comparaison Avec Des Composés Similaires

Le Cetilistat est souvent comparé à l'orlistat, un autre inhibiteur de la lipase. Les deux médicaments fonctionnent en inhibant la lipase pancréatique, mais le this compound s'est avéré avoir un meilleur profil de tolérance dans certaines études. Des composés similaires comprennent :

Orlistat : Un autre inhibiteur de la lipase avec un mécanisme d'action similaire.

Mazindol : Un coupe-faim utilisé en association avec le this compound dans certains traitements.

Rimonabant : Un antagoniste des récepteurs cannabinoïdes utilisé auparavant pour le traitement de l'obésité, mais retiré en raison d'effets secondaires psychiatriques

La particularité du this compound réside dans son action périphérique et sa tolérance améliorée par rapport à certains autres médicaments anti-obésité.

Propriétés

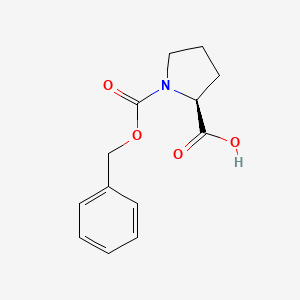

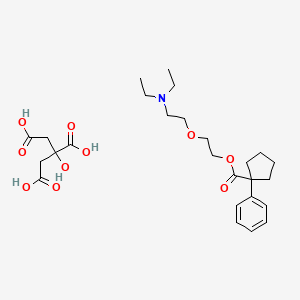

IUPAC Name |

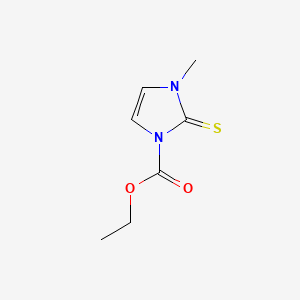

2-hexadecoxy-6-methyl-3,1-benzoxazin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H39NO3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-19-28-25-26-23-18-17-21(2)20-22(23)24(27)29-25/h17-18,20H,3-16,19H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVCQKIKWYUURMU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCOC1=NC2=C(C=C(C=C2)C)C(=O)O1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H39NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90182506 | |

| Record name | Cetilistat | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90182506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

401.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Cetilistat is a gastrointestinal lipase inhibitor that blocks fat digestion and absorption, leading to reduced energy intake, and thus weight loss. It is distinct from most other anti-obesity agents as it does not act on the brain to reduce appetite, but acts peripherally. The compound remains in the gastrointestinal tract with no significant absorption into the body. | |

| Record name | Cetilistat | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06586 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

282526-98-1 | |

| Record name | Cetilistat | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=282526-98-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cetilistat [USAN:INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0282526981 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cetilistat | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06586 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Cetilistat | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90182506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CETILISTAT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LC5G1JUA39 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of Cetilistat?

A1: this compound is a potent and selective inhibitor of pancreatic lipase, an enzyme crucial for the digestion and absorption of dietary fats. [, , , , , , ] It works by binding to pancreatic lipase in the gastrointestinal tract, preventing it from breaking down triglycerides into absorbable fatty acids. [, ]

Q2: What are the downstream consequences of this compound's inhibition of pancreatic lipase?

A2: By inhibiting pancreatic lipase, this compound reduces the breakdown and absorption of dietary fats in the small intestine. [, ] This leads to increased fecal excretion of triglycerides and non-esterified fatty acids. [, ] Consequently, this compound contributes to weight loss and improves lipid profiles by reducing the amount of fat absorbed into the bloodstream. [, , ]

Q3: What is the molecular formula and weight of this compound?

A3: The molecular formula of this compound is C25H37NO3S, and its molecular weight is 431.62 g/mol. []

Q4: Are there any characteristic spectroscopic data available for this compound?

A4: Yes, UV spectrophotometric analysis of this compound reveals maximum absorption at a wavelength of 320.0 nm. [] This information is valuable for analytical method development and quality control purposes.

Q5: How does this compound perform under various conditions in terms of stability?

A5: A novel crystal form of this compound has been developed to improve its stability. [] This new form exhibits enhanced stability compared to previous forms, making it more suitable for pharmaceutical formulations. Specific details about the stability under various conditions were not explicitly provided in the provided abstracts.

Q6: Are there strategies to improve the formulation and stability of this compound?

A6: Yes, researchers have developed solid dispersions of this compound using carriers like hydroxypropyl cellulose and copovidone. [] These solid dispersions significantly enhance this compound's solubility, leading to improved dissolution and potentially increased bioavailability in medicinal preparations. []

Q7: Does this compound possess catalytic properties itself?

A7: this compound acts as an enzyme inhibitor, specifically targeting pancreatic lipase. [, , , , , , ] It does not possess inherent catalytic properties. Its primary function is to block the catalytic activity of pancreatic lipase.

Q8: Have computational methods been employed to study this compound's interactions?

A8: Yes, molecular docking and molecular dynamics simulations have been extensively used to investigate the binding mode and interactions of this compound with human pancreatic lipase. [, ] These studies provide valuable insights into the structural basis of this compound's inhibitory activity.

Q9: Can you elaborate on the findings from computational studies on this compound?

A9: Molecular docking studies reveal that this compound preferentially binds to the "lid region" of pancreatic lipase, a crucial area for its enzymatic activity. [] Molecular dynamics simulations further demonstrate that this compound binding affects the structure and dynamics of human pancreatic lipase, particularly the conformational changes in the "lid region" essential for lipid breakdown. [] These findings provide a molecular-level understanding of this compound's mechanism of action.

Q10: Is there information available about the SAR of this compound?

A10: While specific SAR studies were not detailed in the provided abstracts, it's known that this compound is a synthetic lipase inhibitor derived from Alizyme's pancreatic lipase inhibitor research program. [] Further research focusing on modifications to the this compound structure and their impact on activity, potency, and selectivity would be valuable.

Q11: What is known about the pharmacokinetic profile of this compound?

A11: this compound is an orally active compound that is minimally absorbed into the systemic circulation. [, ] Its primary site of action is the gastrointestinal tract, where it inhibits pancreatic lipase. [, ] Studies in rats demonstrated increased fecal content of triglycerides and non-esterified fatty acids, indicating reduced fat absorption. []

Q12: Has this compound's metabolic profile been investigated?

A12: Yes, research involving normal and pseudo germ-free rats identified four metabolites of this compound in various biological matrices (urine, feces, blood). [] This suggests that this compound metabolism is mediated by both CYP enzymes and gut microflora. []

Q13: What evidence supports the efficacy of this compound in preclinical models?

A13: In vivo studies using diet-induced obese (DIO) rats demonstrated that this compound effectively reduced body weight gain, white adipose tissue weight, and improved lipid profiles (triglycerides, total cholesterol). [] These findings support the potential of this compound as an anti-obesity treatment.

Q14: Have there been clinical trials conducted with this compound?

A14: Yes, multiple Phase II clinical trials have been completed, demonstrating this compound's efficacy in reducing body weight and improving lipid profiles in obese patients, including those with type 2 diabetes. [, , , , ] Phase III trials were in preparation or underway at the time of some publications. [, ]

Q15: Is there information available regarding resistance mechanisms to this compound?

A15: Specific resistance mechanisms to this compound were not detailed in the provided abstracts. Further research is needed to explore the potential for resistance development with long-term this compound use.

Q16: What is the safety profile of this compound based on available data?

A16: this compound has demonstrated a generally favorable safety profile in clinical trials. [, ] Gastrointestinal adverse events, primarily steatorrhea (oily stools), were the most commonly reported side effects. [] Importantly, the incidence of steatorrhea with this compound appears to be lower compared to Orlistat, another lipase inhibitor. [, ]

Q17: How does the solubility of this compound impact its bioavailability?

A17: this compound exhibits low solubility, which can limit its dissolution rate and potentially hinder bioavailability. [, ] To overcome this challenge, researchers are exploring various formulation strategies, such as solid dispersions with carriers like hydroxypropyl cellulose and copovidone. [] These approaches aim to enhance this compound's solubility, ultimately leading to improved dissolution and potentially increased bioavailability.

Q18: What analytical methods are employed to quantify this compound?

A18: High-performance liquid chromatography (HPLC) coupled with a photodiode array detector (PDA) is a commonly used technique for the simultaneous determination of this compound and other potential adulterants in health food products. [] This method offers high sensitivity and selectivity, enabling accurate quantification of this compound.

Q19: Are there other analytical techniques relevant to this compound analysis?

A19: Yes, gas chromatography-mass spectrometry (GC-MS) is another valuable tool for detecting this compound in various matrices, including traditional Chinese medicine and dietary supplements. [] Studies have explored the use of hydrogen as a carrier gas in GC-MS, demonstrating comparable sensitivity and potential cost advantages compared to helium. []

Q20: Are there concerns regarding the environmental impact of this compound?

A20: Specific information regarding the environmental impact and degradation of this compound was not found within the provided abstracts. Assessing the ecotoxicological effects and potential mitigation strategies would be an important area for future research.

Q21: What are the potential alternatives or substitutes for this compound?

A21: Orlistat is another FDA-approved lipase inhibitor for obesity treatment. [, , ] While both drugs share a similar mechanism of action, this compound is reported to have a more favorable gastrointestinal tolerability profile compared to Orlistat. [, ] Other emerging anti-obesity drugs target different pathways and include lorcaserin, phentermine/topiramate, and liraglutide. [, , , , , ]

Q22: What is the historical context of this compound development?

A22: this compound emerged from Alizyme plc's research program on pancreatic lipase inhibitors, in collaboration with Takeda Pharmaceutical Co Ltd. [] Its development aimed to provide a new therapeutic option for obesity, potentially addressing limitations of existing treatments.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

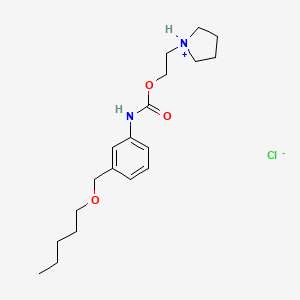

![2-piperidin-1-ium-1-ylethyl N-[3-(pentoxymethyl)phenyl]carbamate;chloride](/img/structure/B1668336.png)

![2,8-dimethyl-2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3-b]indole dihydrochloride](/img/structure/B1668350.png)